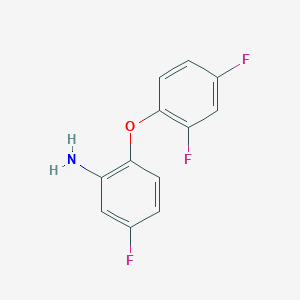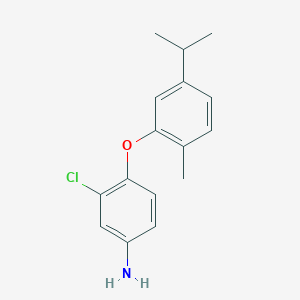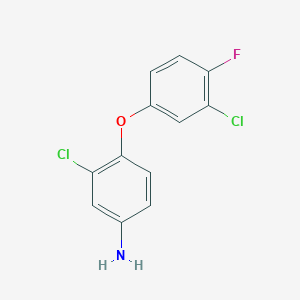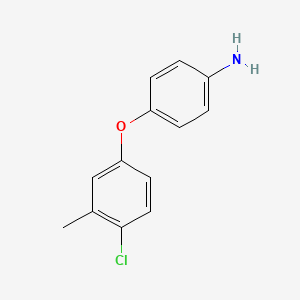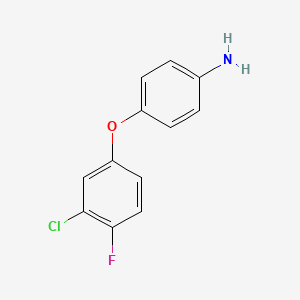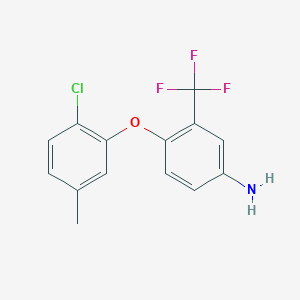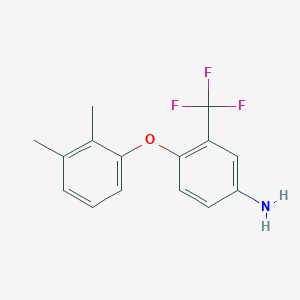![molecular formula C15H13F3N2O2 B1329148 N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide CAS No. 946698-12-0](/img/structure/B1329148.png)
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide” is a chemical compound with the molecular formula C15H13F3N2O2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide” is characterized by the presence of an N-trifluoromethyl moiety . This moiety is known to have excellent aqueous stability and can show increased metabolic stability and Caco-2 permeability .Physical And Chemical Properties Analysis
“N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide” has a molecular weight of 310.27 . N-trifluoromethyl azoles, which share a similar structure, are known to have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .Applications De Recherche Scientifique
Herbicidal Activity
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide derivatives have shown significant promise in herbicidal activities. For instance, Wu et al. (2011) synthesized novel compounds from this class and found them effective against various dicotyledonous weeds, demonstrating their potential in agricultural weed management (Wu et al., 2011).
Pharmacological Potential
Some derivatives of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide have been explored for their potential in pharmacology. For example, Rani et al. (2014) synthesized a series of compounds and assessed their anticancer, anti-inflammatory, and analgesic activities. Their findings suggest that certain compounds in this class could be developed into therapeutic agents (Rani et al., 2014).
Synthesis and Characterization
The synthesis and characterization of derivatives of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide have been a subject of research. Man-li Yang (2008) conducted a study on novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, contributing to the understanding of the chemical properties and potential applications of these compounds (Yang Man-li, 2008).
Green Chemistry Applications
The compound has been explored in the context of green chemistry. Zhang Qun-feng (2008) researched the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. This study highlights the environmental benefits of using more sustainable production methods (Zhang Qun-feng, 2008).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of derivatives have been analyzed to understand their chemical behavior better. Boechat et al. (2011) studied the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, contributing to the knowledge of their crystallographic properties (Boechat et al., 2011).
Photoluminescence in Nanomaterials
The application of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide derivatives in photoluminescence has been explored. Li et al. (2011) investigated the europium complex with functionalized carbon nanotubes, showing the potential of these compounds in developing new photoluminescent nanomaterials (Li et al., 2011).
Crop Protection
The compound has also been used in the agricultural sector for crop protection. Tseng and Li (1984) found that mefluidide, a derivative of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide, could protect crops like cucumber and corn from chilling injury, highlighting its potential use in agriculture (Tseng & Li, 1984).
Orientations Futures
N-trifluoromethyl azoles, which share a similar structure with “N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide”, are suggested to be valuable substructures to be considered in medicinal chemistry . It is expected that many novel applications of these compounds will be discovered in the future .
Propriétés
IUPAC Name |
N-[3-[4-amino-3-(trifluoromethyl)phenoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-9(21)20-10-3-2-4-11(7-10)22-12-5-6-14(19)13(8-12)15(16,17)18/h2-8H,19H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYJDHOPDWXOJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

